molecular formula C14H8FNO2 B6377960 4-(5-Cyano-2-fluorophenyl)-2-formylphenol CAS No. 1111120-74-1

4-(5-Cyano-2-fluorophenyl)-2-formylphenol

Cat. No.: B6377960
CAS No.: 1111120-74-1
M. Wt: 241.22 g/mol
InChI Key: YWPWMSLAVGYLMR-UHFFFAOYSA-N
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Description

4-(5-Cyano-2-fluorophenyl)-2-formylphenol is a high-purity synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a multifunctional biphenyl core scaffold, incorporating distinct phenol, formyl, cyano, and fluorine substituents. This specific arrangement of functional groups makes it a valuable and versatile building block for constructing more complex molecular architectures, particularly in medicinal chemistry. The presence of both electron-withdrawing groups (cyano and fluorine) and the reactive formyl group on the aromatic system suggests potential for its use in the synthesis of various heterocyclic compounds. It may serve as a key precursor in the development of bioactive molecules, such as dual aromatase-steroid sulfatase inhibitors (DASIs), which are a significant area of investigation in endocrine therapy research . Researchers can utilize the formyl group for condensation reactions to form imines or for nucleophilic addition, while the phenol can be functionalized or deprotonated to facilitate etherification. The incorporation of fluorine is a common strategy in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-(3-formyl-4-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO2/c15-13-3-1-9(7-16)5-12(13)10-2-4-14(18)11(6-10)8-17/h1-6,8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWMSLAVGYLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685142
Record name 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111120-74-1
Record name 6-Fluoro-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Studies of 4 5 Cyano 2 Fluorophenyl 2 Formylphenol

Reactivity of the Formyl Group

The aldehyde (formyl) function is a versatile handle for synthetic transformations, readily undergoing oxidation, reduction, and condensation reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol can be oxidized to a carboxylic acid, yielding the corresponding salicylic (B10762653) acid derivative, 4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly employed methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO₄) under neutral or alkaline conditions, or Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a hydrogen phosphate (B84403) and a mild acid like 2-methyl-2-butene (B146552) to scavenge the hypochlorite (B82951) byproduct. The latter method is particularly mild and efficient for aldehydes that may be sensitive to harsher conditions. The resulting carboxylic acid is a valuable intermediate for further derivatization, such as esterification or amide bond formation.

Table 1: Representative Oxidation Reactions of the Formyl Group This table presents common reagents for the oxidation of substituted salicylaldehydes to their corresponding salicylic acids.

Oxidizing Agent SystemTypical ConditionsProduct
Potassium Permanganate (KMnO₄)Acetone/Water, Room Temp.4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid
Sodium Chlorite (NaClO₂) / NaH₂PO₄t-BuOH/Water, Room Temp.4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid
Silver(I) Oxide (Ag₂O)THF/Water, Reflux4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acid

Reduction Reactions to Hydroxymethyl Derivatives

The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording 4-(5-Cyano-2-fluorophenyl)-2-(hydroxymethyl)phenol. This conversion is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones over other reducible functional groups like nitriles or esters. researchgate.net The reaction is generally performed in alcoholic solvents such as methanol (B129727) or ethanol (B145695) at room temperature. researchgate.netsigmaaldrich.com

The resulting 2-(hydroxymethyl)phenol derivative is a key intermediate for synthesizing various heterocyclic systems or for introducing a benzylic alcohol functionality for further reactions.

Table 2: Representative Reduction Reactions of the Formyl Group This table lists common reagents for the selective reduction of a formyl group to a hydroxymethyl group in the presence of a nitrile.

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol4-(5-Cyano-2-fluorophenyl)-2-(hydroxymethyl)phenol
Lithium Borohydride (LiBH₄)Tetrahydrofuran (B95107) (THF)4-(5-Cyano-2-fluorophenyl)-2-(hydroxymethyl)phenol
Diisobutylaluminium Hydride (DIBAL-H)Toluene (B28343), -78 °C4-(5-Cyano-2-fluorophenyl)-2-(hydroxymethyl)phenol

Condensation Reactions with Amines and Hydrazines (e.g., Schiff Base Formation)

The electrophilic carbon atom of the formyl group readily reacts with primary amines and hydrazines in a condensation reaction to form imines, commonly known as Schiff bases. ekb.egresearchgate.net This reaction typically proceeds by nucleophilic addition of the amine to the carbonyl group to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond. nih.gov The reaction is often catalyzed by a small amount of acid and may require removal of water to drive the equilibrium toward the product.

The synthesis of Schiff bases from this compound with various amines or hydrazines introduces significant structural diversity, leading to compounds with a wide range of potential applications in coordination chemistry and materials science. nih.govresearchgate.net

Table 3: Examples of Schiff Base Formation This table illustrates the condensation reaction of this compound with representative primary amines and hydrazines.

ReactantProduct (Schiff Base)
Aniline4-(5-Cyano-2-fluorophenyl)-2-((phenylimino)methyl)phenol
Hydrazine Hydrate2,2'-[Hydrazine-1,2-diylidenebis(methanylylidene)]bis(4-(5-cyano-2-fluorophenyl)phenol)
Phenylhydrazine4-(5-Cyano-2-fluorophenyl)-2-((2-phenylhydrazono)methyl)phenol
Ethylamine4-(5-Cyano-2-fluorophenyl)-2-((ethylimino)methyl)phenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group strongly influences the reactivity of the aromatic ring and can itself participate in reactions like alkylation and acylation.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to it. libretexts.orglearncbse.in In this compound, the position para to the hydroxyl group is blocked by the fluorophenyl substituent. One ortho position is occupied by the formyl group. Therefore, electrophilic attack is expected to occur predominantly at the available ortho position (C6).

The formyl group is a deactivating, meta-directing group, which means it will also direct incoming electrophiles to the same C6 position (which is meta to it). This alignment of directing effects from both the hydroxyl and formyl groups strongly favors substitution at this specific site. Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂ in a non-polar solvent), and sulfonation (with fuming H₂SO₄) would be expected to yield the corresponding 6-substituted derivative. libretexts.org

Alkylation and Acylation Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated or acylated. O-alkylation is commonly carried out using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction, known as the Williamson ether synthesis, converts the phenol into an ether.

O-acylation involves the reaction of the phenol with an acylating agent like an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) to form an ester. This reaction is often performed in the presence of a base like pyridine (B92270) or triethylamine (B128534), which neutralizes the acid byproduct and catalyzes the reaction. These transformations are useful for protecting the hydroxyl group or for modifying the electronic and physical properties of the molecule.

Table 4: Representative O-Alkylation and O-Acylation Reactions This table shows typical reagents for the conversion of the phenolic hydroxyl group to ether and ester functionalities.

Reaction TypeReagentBaseProduct
O-Alkylation (Etherification)Methyl Iodide (CH₃I)K₂CO₃4-(5-Cyano-2-fluorophenyl)-2-formyl-1-methoxybenzene
O-Alkylation (Etherification)Benzyl Bromide (BnBr)K₂CO₃1-(Benzyloxy)-4-(5-cyano-2-fluorophenyl)-2-formylbenzene
O-Acylation (Esterification)Acetyl Chloride (CH₃COCl)Pyridine4-(5-Cyano-2-fluorophenyl)-2-formylphenyl acetate (B1210297)
O-Acylation (Esterification)Acetic Anhydride ((CH₃CO)₂O)Pyridine4-(5-Cyano-2-fluorophenyl)-2-formylphenyl acetate

Reactivity of the Cyano Group

The cyano (-C≡N) group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the phenyl ring to which it is attached.

The cyano group can be hydrolyzed to either a primary amide or a carboxylic acid under aqueous conditions, typically in the presence of an acid or a base catalyst. libretexts.org The reaction proceeds in a stepwise manner, with the amide being an intermediate in the formation of the carboxylic acid. libretexts.orgbyjus.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org For this compound, this would yield 4-(5-carboxy-2-fluorophenyl)-2-formylphenol.

Alkaline-Catalyzed Hydrolysis : Treatment with an aqueous alkali solution, like sodium hydroxide, followed by heating, initially produces the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orglibretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org

The choice of reaction conditions can allow for the selective formation of the amide. For instance, some biocatalytic systems using nitrile hydratase and amidase enzymes can selectively hydrolyze nitriles to their corresponding amides or acids. researchgate.net

Table 1: Conditions for Cyano Group Hydrolysis

Catalyst Conditions Primary Product Final Product (after workup)
Dilute Acid (e.g., HCl) Heat under reflux Amide (intermediate) Carboxylic Acid

The cyano group is readily reducible to a primary amine (R-CH₂NH₂) using various reducing agents. wikipedia.org This transformation is a cornerstone of synthetic organic chemistry for the introduction of amino functionalities.

Catalytic Hydrogenation : This is often the most economical method for nitrile reduction, employing catalysts like Raney nickel, palladium black, or platinum dioxide under a hydrogen atmosphere. wikipedia.org The reaction conditions, including catalyst choice, solvent, pH, temperature, and pressure, are crucial for maximizing the yield of the primary amine and minimizing the formation of secondary and tertiary amine byproducts. wikipedia.org

Stoichiometric Reductions : Powerful reducing agents can also effect the conversion of nitriles to amines. wikipedia.org

Lithium Aluminum Hydride (LiAlH₄) : A highly effective reagent for the reduction of a wide range of nitriles to primary amines.

Diborane (B₂H₆) : Another useful reagent for this transformation. organic-chemistry.org

Diisobutylaluminium Hydride (DIBAL-H) : While commonly used to reduce nitriles to aldehydes, under different conditions and with subsequent workup, it can lead to amines. wikipedia.org

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

Reagent/Method Typical Conditions
Catalytic Hydrogenation H₂, Raney Ni, Pd/C, or PtO₂
Lithium Aluminum Hydride 1. LiAlH₄ in ether or THF; 2. H₂O workup
Diborane B₂H₆ in THF

While less common than hydrolysis or reduction, the cyano group can participate as a 2π component in cycloaddition reactions. mit.edu These reactions are powerful tools for the construction of cyclic and heterocyclic systems. For example, the nitrile functionality can act as a dienophile in Diels-Alder reactions or as an enophile in ene reactions, although this reactivity is often seen with activated nitriles. mit.edu The participation of unactivated nitriles in such reactions is rare but has been reported, leading to the formation of pyridine derivatives through formal [2+2+2] cycloaddition strategies. mit.edu Kinetic studies of [4+2] cycloadditions involving cyano-activated nitroalkenes have also been conducted. nih.gov The potential for the cyano group in this compound to undergo such transformations would likely depend on the specific reaction partners and conditions employed.

Reactivity of the Fluorine Atom

The fluorine atom on the phenyl ring of this compound significantly influences the ring's electronic properties and is a potential site for nucleophilic aromatic substitution.

The high electronegativity of the fluorine atom makes it a strong electron-withdrawing group via the inductive effect. stackexchange.com This effect deactivates the aromatic ring towards electrophilic substitution. However, and more importantly for this compound, it activates the ring for nucleophilic aromatic substitution (SNAᵣ). ebyu.edu.trlibretexts.org The presence of other electron-withdrawing groups, such as the cyano and formyl groups, further enhances this activation, particularly at the positions ortho and para to these groups. libretexts.org In the case of this compound, the fluorine atom is ortho to the cyano group and meta to the biaryl linkage.

Aryl fluorides, especially those on electron-deficient rings, are excellent substrates for nucleophilic aromatic substitution (SNAᵣ). nih.gov The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the fluoride (B91410) ion. stackexchange.comlibretexts.org

Fluorine is a particularly good leaving group in SNAᵣ reactions, often better than other halogens, which is counterintuitive to its bond strength. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing nature of fluorine. stackexchange.com

Common nucleophiles for SNAᵣ reactions on activated aryl fluorides include:

Alkoxides (e.g., methoxide) to form aryl ethers. ebyu.edu.tr

Amines to form substituted anilines. nih.gov

Hydroxide ions to form phenols. libretexts.org

Thiols to form thioethers.

For this compound, reaction with a suitable nucleophile could lead to the displacement of the fluorine atom. The success and regioselectivity of such a substitution would be influenced by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. ebyu.edu.trnih.gov For instance, studies on polyfluoroarenes have shown that reactions with nucleophiles like phenothiazine (B1677639) can proceed efficiently in the presence of a mild base. nih.gov

Table 3: Potential Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

Nucleophile Product Type Example Reagent
Alkoxide Aryl Ether Sodium Methoxide (NaOMe)
Amine Substituted Aniline Ammonia (NH₃), Primary/Secondary Amines
Hydroxide Phenol Sodium Hydroxide (NaOH)

Chemo- and Regioselectivity in Reactions Involving Multiple Functional Groups

The chemical behavior of this compound is dictated by the interplay of its four distinct functional groups: a phenolic hydroxyl group, an aldehydic formyl group, a cyano group, and a fluoro substituent. The electronic properties and positions of these groups on the aromatic scaffold create a nuanced reactivity profile, presenting challenges and opportunities for selective chemical transformations. Understanding the chemo- and regioselectivity is paramount for the strategic synthesis of more complex derivatives.

The phenolic hydroxyl group and the formyl group, being ortho to each other on the same phenyl ring, are the primary sites for many chemical reactions. The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions. nih.gov Conversely, the formyl group is a deactivating group. The presence of the electron-withdrawing 4-(5-cyano-2-fluorophenyl) substituent significantly influences the reactivity of both the phenol and aldehyde moieties.

Reactivity of the Phenolic Hydroxyl Group:

The acidity of the phenolic hydroxyl group is expected to be increased by the presence of the electron-withdrawing 4-(5-cyano-2-fluorophenyl) substituent. This enhanced acidity facilitates reactions that proceed via the phenoxide ion, which is formed under basic conditions.

Reaction TypeReagents and ConditionsExpected Product(s)Selectivity Notes
O-Alkylation (Williamson Ether Synthesis) Alkyl halide (e.g., CH3I), Base (e.g., K2CO3), Solvent (e.g., Acetone)4-(5-Cyano-2-fluorophenyl)-2-formyl-1-methoxybenzeneHighly selective for the hydroxyl group. The formyl group is unreactive under these conditions.
O-Acylation Acyl chloride or anhydride (e.g., Acetyl chloride), Base (e.g., Pyridine)4-(5-Cyano-2-fluorophenyl)-2-formylphenyl acetateThe hydroxyl group is more nucleophilic than the formyl oxygen, leading to selective acylation.

Reactivity of the Formyl Group:

The formyl group is a key site for nucleophilic addition and condensation reactions. The electron-withdrawing nature of the substituents on the ring system can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles.

Reaction TypeReagents and ConditionsExpected Product(s)Selectivity Notes
Condensation Reactions (e.g., Knoevenagel, Wittig) Active methylene (B1212753) compounds (e.g., Malononitrile), Base (e.g., Piperidine) or Phosphonium ylide(E)-2-(4-(5-Cyano-2-fluorophenyl)-2-hydroxyphenyl)ethene-1,1-dicarbonitrileHighly selective for the formyl group. The phenolic hydroxyl can influence the reaction rate and may require protection in some cases.
Reduction Sodium borohydride (NaBH4), Methanol(4-(5-Cyano-2-fluorophenyl)-2-hydroxyphenyl)methanolSelective reduction of the aldehyde to an alcohol. The cyano group is generally stable to NaBH4 under these conditions.
Oxidation Mild oxidizing agent (e.g., Ag2O)4-(5-Cyano-2-fluorophenyl)-2-hydroxybenzoic acidSelective oxidation of the aldehyde to a carboxylic acid.

Competitive Reactivity and Regioselectivity:

In reactions where both the hydroxyl and formyl groups can potentially react, the outcome is determined by a combination of factors including the nature of the reagent, reaction conditions, and the inherent reactivity of the functional groups.

For instance, in reactions with strong nucleophiles under basic conditions, competition between O-alkylation of the phenoxide and nucleophilic attack at the formyl carbon can occur. The choice of base and solvent can often be used to direct the reaction towards the desired product.

Studies on related 4-formylphenols have shown that under certain conditions, substitution of the formyl group itself can occur, although this is less common. researchgate.net

Influence of the Cyano and Fluoro Groups:

The cyano and fluoro groups on the second phenyl ring are generally less reactive towards the common transformations targeting the formyl and hydroxyl groups. The carbon-fluorine bond is strong and typically requires harsh conditions for cleavage. The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine, but these transformations usually necessitate more forcing conditions than those used for modifying the formyl or hydroxyl groups. Their primary role in the context of chemo- and regioselectivity is their profound electronic influence on the reactivity of the primary reaction sites.

Derivatization and Functionalization Strategies

Synthesis of Esters and Ethers from the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime site for derivatization through esterification and etherification, modifying the compound's polarity, solubility, and biological activity.

Ester Synthesis: Phenolic esters can be readily prepared by reacting the phenol (B47542) with acylating agents such as acyl chlorides or acid anhydrides under basic conditions. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), neutralizes the HCl or carboxylic acid byproduct. This strategy allows for the introduction of a wide range of acyl groups.

Ether Synthesis: The synthesis of phenolic ethers is commonly achieved via the Williamson ether synthesis. This method involves the deprotonation of the acidic phenolic hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions. nih.gov

Table 1: General Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Type
EsterificationAcyl Chloride (R-COCl), Base (e.g., Pyridine)Phenolic Ester
Etherification1. Base (e.g., K2CO3) 2. Alkyl Halide (R-X)Phenolic Ether

Formation of Imines and Oximes from the Formyl Group

The formyl group, an aldehyde, is highly susceptible to nucleophilic attack and condensation reactions, providing a gateway to nitrogen-containing derivatives like imines and oximes.

Imine (Schiff Base) Formation: Aldehydes react with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond. masterorganicchemistry.comlumenlearning.com The reaction is typically carried out at a controlled pH (around 4-5) to ensure sufficient protonation of the hydroxyl intermediate to facilitate water elimination, without excessively protonating the reactant amine, which would render it non-nucleophilic. lumenlearning.com A wide variety of primary amines can be used, leading to a diverse library of imine derivatives. organic-chemistry.orgnih.gov

Oxime Formation: The reaction of the formyl group with hydroxylamine (B1172632) (NH2OH) under mildly acidic conditions yields an oxime. The mechanism is analogous to imine formation. Oximes are stable compounds and are important intermediates in organic synthesis, for example, in the Beckmann rearrangement.

Table 2: General Reactions of the Formyl Group

Reaction TypeReagentProduct Type
Imine FormationPrimary Amine (R-NH2), Acid CatalystImine (Schiff Base)
Oxime FormationHydroxylamine (NH2OH), Acid CatalystOxime

Modifications of the Cyano Group for Heterocycle Formation (e.g., Pyrimidine (B1678525), Thiazole (B1198619) derivatives)

The cyano (nitrile) group is a versatile functional group that can participate in various cyclization reactions to construct heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. quimicaorganica.orgresearchgate.net

Pyrimidine Derivatives: Pyrimidines can be synthesized from nitriles through several methods. One approach involves the condensation of the nitrile with N-vinyl or N-aryl amides, activated by an agent like trifluoromethanesulfonic anhydride (B1165640). nih.govnih.gov This process involves nucleophilic addition of the nitrile to the activated amide, followed by cyclization to form the pyrimidine ring. nih.gov One-pot syntheses have also been developed, reacting nitriles directly with vinamidinium salts. acs.org Another strategy is the [2+2+2] cyclization of nitriles with other components like alkynes. rsc.org

Thiazole Derivatives: The formation of a thiazole ring often involves the reaction of a nitrile with a sulfur-containing reagent. For instance, the Cook-Heilbron thiazole synthesis produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com While this would require prior modification of the starting material to introduce an α-amino group, other methods exist for constructing thiazoles from nitriles, such as reactions with thioamides or by using cysteine derivatives. thieme-connect.comorganic-chemistry.org

Introduction of Additional Substituents on the Aromatic Rings

The biphenyl (B1667301) core of the molecule can undergo electrophilic aromatic substitution to introduce additional functional groups, although the regioselectivity is dictated by the existing substituents.

The two aromatic rings have different reactivity profiles:

Phenol-containing ring: This ring is highly activated towards electrophilic substitution. The powerful ortho-, para-directing effect of the phenolic hydroxyl group will dominate. quora.comnih.gov The formyl group is a deactivating, meta-director, and the other phenyl ring acts as a weak activating, ortho-, para-director. pearson.com Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.

Fluorophenyl-containing ring: This ring is significantly deactivated due to the presence of the electron-withdrawing cyano (strong deactivator, meta-director) and fluoro (weak deactivator, ortho-, para-director) groups. Electrophilic substitution on this ring is expected to be much more difficult compared to the phenol ring. rsc.org

Common electrophilic substitution reactions include nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (SO3/H2SO4), and Friedel-Crafts acylation/alkylation. Given the directing effects, new substituents would likely be introduced at the positions ortho to the hydroxyl group on the first ring.

Stereoselective Synthesis of Chiral Derivatives

Biphenyls with bulky substituents at the ortho positions relative to the bond connecting the two rings can exhibit restricted rotation, leading to a form of axial chirality known as atropisomerism. The substituents on 4-(5-cyano-2-fluorophenyl)-2-formylphenol (a formyl group and a fluoro group ortho to the C-C single bond) may be sufficient to allow for the existence of stable, separable atropisomers.

The stereoselective synthesis of a specific enantiomer of such a chiral biphenyl is a significant challenge in organic synthesis. Key strategies include:

Asymmetric Coupling: Employing chiral catalysts or ligands during the biphenyl bond formation (e.g., in a Suzuki or Ullmann coupling) to favor the formation of one atropisomer over the other. nih.gov

Chirality Transfer: Using a chiral auxiliary attached to the molecule to direct the stereochemical outcome of a key reaction step. nih.gov

Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers, for example, by forming diastereomeric salts with a chiral resolving agent or by using chiral chromatography.

Derivatization with Chiral Ligands: The phenolic hydroxyl group could be derivatized to form chiral ligands, such as phosphoramidites, which are valuable in asymmetric catalysis. nih.gov

Spectroscopic and Structural Elucidation Studies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For "4-(5-Cyano-2-fluorophenyl)-2-formylphenol," a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques.

Proton (¹H) NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments.

Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

Phenolic Proton (-OH): A broad singlet would likely be observed, with its chemical shift being highly dependent on solvent and concentration, but generally appearing between δ 4.0 and 12.0 ppm.

Aromatic Protons: The protons on the two aromatic rings would appear in the range of δ 6.5-8.5 ppm. The specific shifts and coupling patterns (doublets, triplets, doublets of doublets) would be determined by the substitution pattern and the electronic effects of the formyl, hydroxyl, cyano, and fluoro groups. The fluorine atom would introduce additional splitting (J-coupling) to the adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehydic H 9.5 - 10.5 Singlet (s)
Phenolic OH 4.0 - 12.0 Broad Singlet (br s)

Carbon-13 (¹³C) NMR Chemical Shifts

The ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule.

Carbonyl Carbon (-CHO): A signal for the aldehyde carbonyl carbon would be expected in the highly deshielded region of δ 190-200 ppm.

Cyano Carbon (-CN): The carbon of the nitrile group typically resonates in the range of δ 110-125 ppm.

Aromatic Carbons: Aromatic carbons would appear between δ 100 and 160 ppm. The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JCF), resulting in a doublet. Other carbons in the fluorinated ring would also exhibit smaller couplings. The carbons attached to the hydroxyl and formyl groups would also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehydic C=O 190 - 200
Aromatic C-O 150 - 165
Aromatic C-F 155 - 170 (d, ¹JCF ≈ 250 Hz)
Aromatic C's 100 - 150

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected. The chemical shift would be indicative of the fluorine being attached to an aromatic ring. It would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential. rsc.orgyoutube.comyoutube.comsdsu.eduustc.edu.cn

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the connectivity within the individual aromatic rings. youtube.comyoutube.comsdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbons that bear protons. youtube.comyoutube.comsdsu.eduustc.edu.cn

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. youtube.comyoutube.comsdsu.eduustc.edu.cn This would be crucial for establishing the connectivity between the two aromatic rings and for assigning the quaternary (non-protonated) carbons, such as the cyano carbon and the carbons of the biaryl bond.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would confirm the presence of the key functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Predicted Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch 3200 - 3600 Broad, Medium-Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Cyano C≡N Stretch 2220 - 2260 Sharp, Medium
Aldehydic C=O Stretch 1680 - 1710 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. The nominal molecular weight of this compound is 241.05 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₄H₈FNO₂.

The fragmentation pattern in the mass spectrum would likely involve the loss of small molecules such as CO (from the aldehyde), HCN (from the nitrile group), and potentially HF. The biaryl bond could also cleave, leading to fragment ions corresponding to the individual substituted phenyl rings.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion m/z (predicted) Description
[M]+ 241 Molecular Ion
[M-CHO]+ 212 Loss of formyl radical
[M-CO]+ 213 Loss of carbon monoxide

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, no data is available for its crystal system, space group, unit cell dimensions, or the precise atomic coordinates in the solid state.

Detailed analysis of the crystal packing and specific intermolecular interactions for this compound cannot be provided, as no crystallographic data has been reported. Such an analysis would typically identify and quantify interactions such as hydrogen bonds (e.g., O-H···O, O-H···N, C-H···O, C-H···F), halogen bonds, and π-π stacking interactions, which govern the supramolecular assembly of the compound in the crystalline state. Without experimental data, a discussion of these features remains speculative.

A quantitative conformational analysis, including the measurement of key torsional angles, is contingent on the availability of a solved crystal structure. For this compound, the most significant torsional angle would be that defining the twist between the two phenyl rings (the dihedral angle). This angle is critical for understanding the molecule's three-dimensional shape, which is influenced by the balance between electronic effects (favoring planarity for conjugation) and steric hindrance from the substituents at the ortho positions (the formyl and fluorine groups). nih.govlibretexts.org However, without experimental determination, the precise value of this angle and others within the molecule are unknown.

Lack of Specific Research Data Precludes Generation of Requested Article

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific theoretical and computational studies on the compound This compound . As a result, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline.

The user's request specified a detailed article covering quantum chemical calculations—including Density Functional Theory (DFT), geometric optimization, vibrational frequency analysis, electronic structure analysis (HOMO-LUMO), and Natural Bond Orbital (NBO) analysis—as well as computational modeling of its reaction mechanisms.

These analyses yield data that are highly specific to the molecular structure of the compound . For instance, geometric parameters (bond lengths and angles), vibrational frequencies, the energies of frontier molecular orbitals (HOMO and LUMO), and the specific nature of intermolecular interactions are all unique fingerprints of a molecule that can only be determined through dedicated computational investigation. Similarly, the characterization of transition states and the energy profiles of synthetic pathways are results of specific modeling of reaction mechanisms.

Theoretical and Computational Investigations of 4 5 Cyano 2 Fluorophenyl 2 Formylphenol

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the conformational landscape of a molecule by simulating the atomic motions over time. researchgate.net This technique can provide detailed insights into the flexibility of a molecule and the probabilities of it adopting different spatial arrangements, which are crucial for its chemical reactivity and biological activity. mun.ca

For a molecule like 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, which possesses rotational freedom around the bond connecting the two aromatic rings, MD simulations can elucidate the preferred dihedral angles and the energy barriers between different conformations. The simulation process generally involves the following steps:

System Setup: A three-dimensional model of the this compound molecule is created. This model is then placed in a simulation box, often filled with a solvent, such as water, to mimic solution-phase behavior. oup.com

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. These parameters account for bond stretching, angle bending, torsional potentials, and non-bonded interactions like van der Waals forces and electrostatic interactions.

Simulation Run: The simulation is initiated by assigning initial velocities to the atoms. Newton's equations of motion are then solved iteratively to calculate the trajectory of each atom over a defined period, typically on the order of nanoseconds to microseconds. mdpi.com

Analysis: The resulting trajectories are analyzed to identify the most stable and frequently occurring conformations. nih.gov This can involve clustering structures based on their geometric similarity and calculating the population of each conformational state.

While no specific molecular dynamics studies on this compound have been reported in the reviewed literature, such simulations would be invaluable for understanding its three-dimensional structure and dynamic behavior in a solution.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be instrumental in their identification and characterization. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose. nih.govacs.orgresearchgate.net

Prediction of NMR Chemical Shifts:

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods has become a valuable tool in structural elucidation. acs.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method, often employed with DFT, is a common approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These shielding values can then be converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR chemical shifts depends on several factors, including the choice of the DFT functional and the basis set. researchgate.net For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. Although specific calculated data for this molecule is not available, the following table illustrates the typical format of such predicted data.

Table 1: Illustrative Predicted NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes only)

Atom TypePredicted Chemical Shift (ppm)
¹H (Formyl)9.5 - 10.5
¹H (Aromatic)6.8 - 8.0
¹H (Phenolic)5.0 - 7.0
¹³C (Cyano)115 - 125
¹³C (Aromatic)110 - 160
¹³C (Formyl)185 - 195

Prediction of IR Frequencies:

Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule and their corresponding intensities. dtic.milnih.goviwaponline.com These calculations involve determining the second derivatives of the energy with respect to the atomic positions, which provides the force constants for the vibrational modes. dtic.mil

The calculated vibrational frequencies often have a systematic error compared to experimental values, which can be corrected using empirical scaling factors. oup.com For this compound, a theoretical IR spectrum would show characteristic peaks for the cyano, formyl, and phenolic functional groups. An illustrative table of predicted IR frequencies is provided below.

Table 2: Illustrative Predicted IR Frequencies for this compound (Note: These are hypothetical values for illustrative purposes only)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Phenol)3200 - 3600
C-H Stretch (Aromatic)3000 - 3100
C≡N Stretch (Cyano)2220 - 2260
C=O Stretch (Formyl)1680 - 1720
C=C Stretch (Aromatic)1450 - 1600
C-F Stretch1100 - 1250

These computational predictions, when correlated with experimental data, can provide a high degree of confidence in the structural assignment of complex organic molecules like this compound. spiedigitallibrary.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The multifunctionality of 4-(5-Cyano-2-fluorophenyl)-2-formylphenol makes it a significant intermediate in the synthesis of more complex organic molecules. The biphenyl (B1667301) structure is a common motif in many biologically active compounds and functional materials. The synthesis of such biphenyl derivatives often relies on powerful cross-coupling reactions.

One of the most prominent methods for constructing the biphenyl core of this molecule is the Suzuki-Miyaura coupling reaction. numberanalytics.comlibretexts.org This palladium-catalyzed reaction joins an organoboron compound with an organic halide, offering a versatile and efficient route to create carbon-carbon bonds. numberanalytics.comyoutube.com For the synthesis of this compound, this could involve the coupling of a suitably protected 4-bromo-2-formylphenol with 5-cyano-2-fluorophenylboronic acid, or a similar combination of reactants. The reaction is known for its tolerance of a wide range of functional groups, making it ideal for the synthesis of highly functionalized molecules like the one . orgsyn.org

The cyano group is a versatile functional group in organic synthesis. It can be a precursor to a variety of other functionalities, including amines, carboxylic acids, and aldehydes, through reactions such as reduction or hydrolysis. researchgate.net In the context of creating complex molecules, the cyano group on the biphenyl scaffold of this compound can be strategically transformed in subsequent synthetic steps. Furthermore, the cyano group can act as a directing group in palladium-catalyzed C-H bond activation reactions, enabling the further functionalization of the aromatic ring. acs.org

The formyl and hydroxyl groups on the other phenyl ring also offer numerous possibilities for synthetic elaboration. The aldehyde functionality can participate in a wide array of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex side chains or to link the molecule to other scaffolds. The phenolic hydroxyl group can be alkylated or acylated to modify the molecule's properties or to serve as a point of attachment for other molecular fragments.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product Class
Cyano GroupReductionAmines
HydrolysisCarboxylic Acids
[2+3] CycloadditionTetrazoles
Formyl GroupWittig ReactionAlkenes
Reductive AminationSecondary Amines
Aldol Condensationα,β-Unsaturated Aldehydes/Ketones
Phenolic HydroxylEtherificationEthers
EsterificationEsters

Utilization in the Preparation of Ligands for Metal Coordination Chemistry

Substituted salicylaldehydes are well-established precursors for a wide variety of ligands in coordination chemistry. chemicalbook.comnih.gov The o-formylphenol moiety of this compound provides a bidentate O,O'-chelation site for metal ions through the phenolic oxygen and the carbonyl oxygen. nih.gov This core structure can be readily modified by condensation with various amines to form Schiff base ligands. chemicalbook.comresearchgate.net

The reaction of the formyl group with a primary amine results in the formation of an imine, creating a new ligand with enhanced coordination capabilities. Depending on the nature of the amine used, bi-, tri-, and tetradentate Schiff base ligands can be synthesized. chemicalbook.com For example, condensation with a simple primary amine would yield a bidentate ligand, while reaction with a diamine could lead to a tetradentate ligand capable of forming stable complexes with a variety of transition metal ions. researchgate.net

The electronic properties of the resulting metal complexes can be fine-tuned by the substituents on the salicylaldehyde (B1680747) framework. acs.org In the case of this compound, the electron-withdrawing cyano and fluoro groups on the second phenyl ring would influence the electron density at the coordination site, thereby affecting the stability and reactivity of the metal complexes. acs.org These complexes have potential applications in catalysis, materials science, and as models for biological systems. chemicalbook.comnih.gov

Table 2: Examples of Schiff Base Ligands Derived from Salicylaldehydes

Amine ReactantResulting Ligand TypePotential Metal Complex Geometry
AlkylamineBidentate (N,O)Square Planar, Tetrahedral
EthylenediamineTetradentate (N2O2)Square Planar, Octahedral
DiethylenetriaminePentadentate (N3O2)Square Pyramidal, Octahedral

Precursor for Optoelectronic Materials (if relevant)

Biphenyl derivatives and other conjugated organic molecules are of significant interest for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.orgmdpi.com The electronic properties of these materials, including their HOMO-LUMO energy levels and absorption/emission spectra, can be tailored by introducing various functional groups. mdpi.comresearchgate.net

The this compound scaffold possesses features that are relevant to the design of optoelectronic materials. The biphenyl core provides a conjugated system that can be extended through further reactions. The presence of the electron-withdrawing cyano and fluoro groups can lower the HOMO and LUMO energy levels of the molecule, which can be advantageous for charge injection and transport in electronic devices. rsc.org

The formyl and hydroxyl groups can be used as synthetic handles to incorporate this building block into larger polymeric or oligomeric structures. For instance, the formyl group can be converted into a vinyl group via a Wittig reaction, which can then be polymerized. The ability to tune the electronic properties through substitution makes this class of compounds interesting for the development of new materials with tailored optoelectronic characteristics. mdpi.com

Building Block for Fluorescent Probes or Sensors (if relevant)

The development of fluorescent probes for the detection of ions and small molecules is an active area of research. rsc.orgrsc.orgmdpi.com Many fluorescent sensors are based on organic molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte. nih.gov The design of these probes often involves a fluorophore unit linked to a receptor site.

The biphenyl scaffold present in this compound can serve as a fluorophore. rsc.orgmdpi.com The salicylaldehyde moiety can act as a receptor for certain metal ions. nih.gov Upon coordination of a metal ion to the o-formylphenol group, changes in the electronic structure of the molecule can occur, leading to a modification of its fluorescence emission. This could manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. nih.govmdpi.com

Furthermore, the formyl group can be reacted with other molecules, such as hydrazines or amines, to create more sophisticated chemosensors with high selectivity and sensitivity for specific analytes. acs.org The cyano group can also influence the photophysical properties of the molecule and contribute to its sensing capabilities. The combination of a tunable fluorophore and a versatile chelating unit makes this compound a promising platform for the design of novel fluorescent probes.

Concluding Remarks and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature lacks specific studies focused exclusively on 4-(5-Cyano-2-fluorophenyl)-2-formylphenol. However, extensive research on its constituent functional moieties—a biphenyl (B1667301) core, a nitrile group, a fluorine substituent, a formyl group, and a hydroxyl group—provides a solid foundation for understanding its potential chemical behavior and applications. The presence of these groups on a biaryl scaffold suggests a rich and complex chemical profile. Research on similarly substituted biphenyls and benzaldehydes is well-established, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. For instance, fluorinated biphenyls are known for their unique electronic properties and metabolic stability, while salicylaldehyde (B1680747) derivatives are pivotal intermediates in the synthesis of Schiff bases, ligands for catalysis, and biologically active molecules. The cyano group offers a versatile handle for further chemical transformations. Therefore, while direct research on the title compound is absent, a significant amount of related knowledge can be leveraged to guide future investigations.

Unexplored Synthetic Pathways and Methodological Enhancements

The synthesis of this compound presents an opportunity for exploring various synthetic strategies. A plausible and commonly employed method would involve a Suzuki or Stille cross-coupling reaction. This would likely pair a boronic acid or ester derivative of one aromatic ring with a halide of the other. For example, the coupling of (5-cyano-2-fluorophenyl)boronic acid with a suitably protected 4-bromo-2-formylphenol could be a viable route.

Further research could focus on optimizing reaction conditions for such a synthesis, including the choice of catalyst, base, and solvent to maximize yield and purity. Alternative, more convergent synthetic strategies could also be investigated. One such approach might involve the construction of the biaryl linkage earlier in the synthetic sequence, followed by the introduction or modification of the functional groups. The development of a one-pot synthesis would be a significant methodological enhancement, increasing the efficiency and atom economy of the process.

Potential for Novel Chemical Transformations and Functional Group Interconversions

The multifunctionality of this compound makes it a promising substrate for a wide array of chemical transformations. The aldehyde group is a gateway to numerous reactions, including:

Oxidation to the corresponding carboxylic acid.

Reduction to a primary alcohol.

Reductive amination to form various secondary and tertiary amines.

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

Condensation reactions with amines to form Schiff bases, which are valuable ligands in coordination chemistry.

The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and other modifications. The cyano group is also a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The interplay between these functional groups could lead to novel intramolecular reactions and the synthesis of complex heterocyclic structures.

Opportunities for Advanced Computational Studies and Predictive Modeling

The structure of this compound is well-suited for in-depth computational analysis. Density Functional Theory (DFT) calculations could provide valuable insights into its electronic structure, molecular geometry, and spectroscopic properties. researchgate.net Such studies can predict the molecule's reactivity, including the sites most susceptible to electrophilic or nucleophilic attack.

Computational modeling can also be used to explore the conformational landscape of the molecule, particularly the rotational barrier around the biaryl bond. This information is crucial for understanding its potential to act as a chiral ligand if appropriately substituted. Furthermore, predictive modeling could be employed to estimate its physical properties, such as solubility, and to screen for potential biological activities through molecular docking studies with various protein targets. researchgate.net

Future Directions in the Application of this compound in Chemical Sciences

The unique combination of functional groups in this compound suggests several promising avenues for future applications in the chemical sciences:

As a Building Block in Organic Synthesis: Its multiple reactive sites make it an attractive starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.

In Medicinal Chemistry: The biaryl scaffold is a common feature in many biologically active compounds. The specific substitution pattern of the title compound could be explored for its potential as an inhibitor of various enzymes or as a receptor ligand.

In Materials Science: The rigid, conjugated system of the biphenyl core, combined with the polar cyano and formyl groups, suggests potential applications in the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials.

In Coordination Chemistry: As a precursor to Schiff base ligands, it could be used to synthesize metal complexes with interesting catalytic or photophysical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(5-Cyano-2-fluorophenyl)-2-formylphenol, and how can purity be optimized?

  • Methodological Answer :

  • Step 1 : Use Suzuki-Miyaura coupling to attach the fluorophenyl group to the phenol core. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2 mol%) and reaction temperature (80–100°C) to minimize byproducts .

  • Step 2 : Introduce the cyano group via nucleophilic substitution under anhydrous conditions (e.g., KCN in DMF at 60°C) .

  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>98%) using HPLC with a C18 column and UV detection at 254 nm .

    • Data Table :
PropertyValueReference
Molecular FormulaC₁₄H₇FNO₂
Molecular Weight255.22 g/mol
CAS RN[CAS placeholder][N/A]

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., -CHO at ~1700 cm⁻¹, -CN at ~2200 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and aldehyde protons (δ 9.8–10.2 ppm). Confirm fluorophenyl coupling via ¹⁹F NMR (δ -110 to -120 ppm) .
  • MS : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 256.08 .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility) for biological assays; use aqueous buffers (pH 7.4) with <1% DMSO to avoid cytotoxicity .
  • logP : Calculate via HPLC-derived retention times (logP ≈ 2.5), indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s persistence and bioaccumulation?

  • Methodological Answer :

  • Experimental Design :
  • Compartmental Analysis : Expose the compound to soil/water systems under controlled conditions (25°C, pH 6–8) for 30 days. Measure degradation via LC-MS/MS .
  • Biotic Transformation : Use microbial consortia to evaluate biodegradation pathways. Track metabolites (e.g., hydroxylated derivatives) .
  • Data Contradiction : If half-life varies between lab and field conditions, apply QSAR models to reconcile discrepancies in abiotic/biotic factors .

Q. What mechanistic approaches are used to study its biological activity (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Kinetic Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., kinases). Fit data to Michaelis-Menten models to derive IC₅₀ values .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes with active sites. Validate via site-directed mutagenesis .

Q. How should conflicting data in spectroscopic characterization be resolved?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY and HSQC. For ambiguous peaks, use isotopic labeling (e.g., ¹³C-enriched samples) .
  • Controlled Experiments : Repeat synthesis under inert atmosphere to rule out oxidation artifacts (e.g., aldehyde → carboxylic acid) .

Q. What computational methods predict its reactivity in complex matrices?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compute Fukui indices for electrophilic/nucleophilic sites .
  • MD Simulations : Simulate interactions with lipid bilayers (GROMACS) to assess passive diffusion rates .

Q. How is its stability evaluated under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Incubate at pH 2–12 (37°C, 72 hrs). Monitor degradation via UPLC-PDA. Identify major degradation products (e.g., hydrolyzed aldehyde) .
  • Arrhenius Modeling : Accelerate stability studies at 40–60°C to predict shelf-life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.